2-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)thiazole-4-carboxamide
Description
2-Phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)thiazole-4-carboxamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core linked via a methyl group to a thiazole-4-carboxamide moiety substituted with a phenyl group at the 2-position.
Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS/c23-17(15-12-24-18(21-15)13-6-2-1-3-7-13)19-10-14-11-20-22-9-5-4-8-16(14)22/h1-9,11-12H,10H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXYWPTUBCRSNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCC3=C4C=CC=CN4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)thiazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a thiazole derivative with a pyrazolo[1,5-a]pyridine intermediate. The reaction conditions often include the use of organic solvents such as ethanol or dimethylformamide (DMF) and catalysts like trimethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Antitumor Activity
The pyrazolo[1,5-a]pyridine scaffold has been extensively studied for its anticancer potential. Research indicates that derivatives of this scaffold exhibit significant inhibitory effects on various cancer cell lines.
Case Study: Anticancer Efficacy
A study reported the synthesis of several pyrazolo[1,5-a]pyridine derivatives that demonstrated potent anticancer activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). For instance, one derivative exhibited an IC50 value of 0.39 μM against HCT116 cells, indicating strong growth inhibition .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 0.46 | Aurora-A kinase inhibition |
| Compound B | HCT116 | 0.39 | Cell cycle arrest |
| Compound C | SF-268 | 31.5 | Cytotoxicity |
These findings suggest that modifications to the pyrazolo[1,5-a]pyridine core can enhance its anticancer properties, making it a promising candidate for further drug development.
Anti-inflammatory Properties
In addition to its antitumor effects, compounds bearing the pyrazolo and thiazole motifs have been investigated for their anti-inflammatory activities.
Case Study: Inhibition of Phosphodiesterase
A series of thiazole derivatives were designed to inhibit phosphodiesterase enzymes (PDE3A and PDE3B), which play crucial roles in inflammatory responses. The most potent compound in this series showed an IC50 value of 0.24 μM against PDE3A, indicating its potential as a cardiotonic agent with anti-inflammatory properties .
| Compound | PDE3A IC50 (μM) | PDE3B IC50 (μM) |
|---|---|---|
| Compound D | 0.24 ± 0.06 | 2.34 ± 0.13 |
| Compound E | 16.42 ± 0.14 | 28.02 ± 0.03 |
This data underscores the therapeutic potential of these compounds in treating conditions characterized by inflammation.
Cardiovascular Applications
The potential cardiotonic effects of 2-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)thiazole-4-carboxamide have also been explored through its action on cardiac muscle contractility.
Case Study: Contractile Effects
Research has shown that certain derivatives can positively influence cardiac contractility by inhibiting specific phosphodiesterases. The evaluation of these compounds demonstrated significant improvements in contractile function compared to standard cardiotonic agents like Vesnarinone .
| Compound | Contractile Effect (Comparison with Vesnarinone) |
|---|---|
| Compound F | Enhanced contractility observed |
| Compound G | Comparable effects to Vesnarinone |
These findings highlight the compound's potential utility in treating heart failure and other cardiovascular diseases.
Mechanism of Action
The mechanism of action of 2-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)thiazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular pathways, leading to changes in cell function and behavior .
Comparison with Similar Compounds
Table 1: Core Scaffold Comparison
| Feature | Target Compound | Pyrazolo[1,5-a]pyrimidine Analogs (e.g., 6m, 6p) |
|---|---|---|
| Core Structure | Pyrazolo[1,5-a]pyridine | Pyrazolo[1,5-a]pyrimidine |
| Key Substituents | Thiazole-4-carboxamide, phenyl | 2-Aminobenzothiazole, aryl groups |
| Electronic Profile | Moderate hydrogen bonding | Enhanced hydrogen bonding (pyrimidine N-atoms) |
| Reported Activity | Hypothesized kinase inhibition | Confirmed anticancer activity (IC₅₀: 0.1–5 µM) |
Substituent Effects on Bioactivity
The thiazole-4-carboxamide group in the target compound contrasts with the 2-aminobenzothiazole moiety in pyrazolo[1,5-a]pyrimidine derivatives (). This substitution may influence:
- Binding Affinity : The carboxamide group could engage in polar interactions with kinase ATP-binding pockets, similar to benzothiazole derivatives .
- Solubility: The phenyl group at the thiazole 2-position may reduce solubility compared to more polar substituents (e.g., sulfonyl or amino groups) in optimized analogs .
Anticancer Potential
While direct evidence is lacking, structurally related pyrazolo[1,5-a]pyrimidines (e.g., compounds 6m and 6p) exhibit nanomolar IC₅₀ values against cancer cell lines (). The target compound’s thiazole carboxamide may confer similar antiproliferative effects, though the phenyl substituent could reduce cellular permeability compared to halogenated or polar analogs .
Kinase Inhibition Mechanisms
Pyrazolo[1,5-a]pyrimidines are established TTK and cyclin-dependent kinase (CDK) inhibitors (). For example, pyrazolo[1,5-a]pyrimidines with polar moieties in hydrophobic regions show enhanced physicochemical properties (), a feature absent in the phenyl-substituted thiazole here .
Table 2: Kinase Inhibition Profiles
| Compound Class | Target Kinases | Potency (IC₅₀) | Selectivity Notes |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidines | TTK, CDK2/4/6 | 0.01–1 µM | Improved with polar groups |
| Target Compound (hypothesized) | Broad-spectrum kinases | Not reported | Phenyl group may limit selectivity |
Biological Activity
The compound 2-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)thiazole-4-carboxamide is a heterocyclic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of the compound is , with a molecular weight of approximately 334.43 g/mol. The structure features a thiazole ring, a pyrazolo[1,5-a]pyridine moiety, and a phenyl group, which contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄S |
| Molecular Weight | 334.43 g/mol |
| Chemical Structure | Structure |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing pyrazole and thiazole moieties. For example, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines:
- MCF7 (breast cancer) : IC₅₀ values ranging from 0.01 µM to 0.46 µM for structurally related compounds indicate potent activity against this cell line.
- HCT116 (colon cancer) : Compounds exhibited IC₅₀ values as low as 6.9 µg/mL, demonstrating effective inhibition of cell growth.
- A549 (lung cancer) : Certain derivatives showed IC₅₀ values around 26 µM, suggesting moderate efficacy against lung cancer cells.
The mechanisms through which these compounds exert their anticancer effects include:
- Inhibition of Kinases : Many pyrazole derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Induction of Apoptosis : Certain compounds have been shown to induce apoptosis in cancer cells by activating intrinsic pathways.
- Antimicrobial Properties : Beyond anticancer activities, thiazole and pyrazole derivatives also exhibit antimicrobial effects against various pathogens.
Case Studies
- Study on Pyrazolo[5,1-b]thiazole Derivatives :
- Cytotoxicity Evaluation :
- Mechanistic Insights :
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing pyrazolo[1,5-a]pyridine and thiazole-4-carboxamide hybrids?
- Methodology : A regioselective one-pot synthesis using heterocyclization of 1H-pyrazol-5-amines with carboxamide precursors is a common approach. For example, cyclization reactions involving 5-aminopyrazoles and dichloro-cyanoethenyl carboxamides yield fused pyrazolo[1,5-a]triazines, which can be adapted for thiazole-carboxamide derivatives . Microwave-assisted synthesis may enhance reaction efficiency and yield, as demonstrated in triazole-thiazole hybrid systems .
- Characterization : Confirm structural integrity via -NMR, -NMR, LC-MS, and HPLC (e.g., purity >98% as in ).
Q. How do researchers validate the biological relevance of this compound in early-stage studies?
- In vitro screening : Prioritize assays against cancer cell lines (e.g., MCF-7, HeLa) to evaluate antiproliferative activity, using derivatives like 2-(dichloromethyl)pyrazolo[1,5-a][1,3,5]triazines as benchmarks (IC values in µM ranges) .
- Target identification : Preliminary docking studies against kinases (e.g., CDK2) using crystallographic data (PDB: 2R3J) can predict binding modes. The pyrazolo[1,5-a]pyrimidine scaffold shows affinity for ATP-binding pockets .
Advanced Research Questions
Q. What strategies address low solubility or bioavailability in pyrazolo[1,5-a]pyridine-thiazole hybrids?
- Structural optimization : Introduce polar groups (e.g., piperazine, fluorinated moieties) to enhance solubility, as seen in fluorinated pyrazolo[1,5-a]pyrimidines .
- Prodrug approaches : Modify the carboxamide group to ester prodrugs, improving GI absorption (calculated via ADME tools like SwissADME) .
Q. How can contradictory activity data between in vitro and in vivo models be resolved?
- Case study : If a compound shows potent CDK2 inhibition in vitro (e.g., IC < 100 nM) but poor efficacy in xenografts, evaluate metabolic stability (CYP450 interactions) and plasma protein binding using LC-MS/MS .
- Data normalization : Use reference compounds like 3-cyclopropyl-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine ( ) to benchmark pharmacokinetic parameters.
Q. What computational tools are recommended for structure-based optimization?
- Docking and MD simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with CDK2 or PRKCH. The pyridin-3-ylmethyl group in the target compound may form critical hydrogen bonds with residues like Asp86 in CDK2 .
- QSAR modeling : Train models on pyrazolo[1,5-a]pyrimidine derivatives to predict logP, pIC, and selectivity indices .
Experimental Design Considerations
Q. How to design a robust SAR study for thiazole-4-carboxamide derivatives?
- Variable groups : Systematically modify (i) the phenyl ring (electron-withdrawing/-donating substituents), (ii) pyrazolo[1,5-a]pyridine core (e.g., fluorination at C5/C7), and (iii) linker flexibility (methyl vs. ethylene groups) .
- Control compounds : Include analogs lacking the pyridin-3-ylmethyl group to isolate its contribution to target binding .
Q. What analytical techniques resolve stereochemical uncertainties in chiral analogs?
- Chiral HPLC : Separate enantiomers of tetrahydronaphthalen-1-yl derivatives (e.g., compounds 59 and 60 in ) using columns like Chiralpak IG-3.
- X-ray crystallography : Determine absolute configuration, as demonstrated for pyrazoline-thioamide hybrids ( ).
Data Contradiction Analysis
Q. Why might a compound show high kinase inhibition but low cytotoxicity?
- Off-target effects : Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify non-specific binding.
- Cellular uptake limitations : Measure intracellular concentrations via LC-MS; lipidic carriers (e.g., liposomes) may improve delivery .
Q. How to interpret conflicting docking vs. functional assay results?
- Docking false positives : Validate poses with molecular dynamics (MD) simulations (≥100 ns) to assess binding stability. For example, the pyrazolo[1,5-a]pyrimidine core may adopt multiple conformations in solution .
- Allosteric modulation : Test compounds in enzymatic assays with/without ATP competition to rule out non-competitive inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
